molecular formula C21H19N5OS2 B2891884 2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone CAS No. 2034354-49-7

2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2891884
CAS No.: 2034354-49-7
M. Wt: 421.54
InChI Key: BPIJUOWJBSYASM-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a synthetic organic compound often explored in various scientific fields due to its unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone can be achieved through a multi-step process:

  • Formation of the Benzo[d]thiazole Ring: : This can be synthesized via the condensation of o-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.

  • Introduction of the Triazole Moiety: : The 1H-1,2,3-triazole ring is typically introduced through the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. An azide derivative and a terminal alkyne are reacted to form the triazole ring.

  • Linking the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized via the reduction of pyrrole or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

  • Formation of Ethanone Linkage: : The final step involves coupling the benzo[d]thiazole and the triazole-pyrrolidine moieties via a thioether bond. This can be achieved using thiols and appropriate coupling agents under mild conditions.

Industrial Production Methods

For large-scale industrial production, the process might be optimized to improve yields and reduce costs. This can include the use of continuous flow reactors, catalytic systems, and efficient purification techniques to ensure high purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur atom in the thiazole ring, forming sulfoxides and sulfones.

  • Reduction: : Reduction reactions can occur at the ketone group, converting it into an alcohol.

  • Substitution: : Various substitution reactions can be performed at the aromatic rings, modifying their electronic and steric properties.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

  • Substitution: : Electrophilic substitution reactions can be facilitated using reagents like chlorosulfonic acid or nitrating mixtures.

Major Products Formed

  • Sulfoxides and Sulfones: from oxidation

  • Alcohols: from reduction

  • Halogenated Compounds: from electrophilic substitutions

Scientific Research Applications

2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone has diverse applications:

  • Chemistry: : It serves as a building block for more complex organic molecules, useful in synthetic chemistry.

  • Biology: : The compound can be used in biochemical assays to study enzyme activity and protein-ligand interactions.

  • Industry: : The compound could be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action depends on the context of its application:

  • In biological systems, the compound can interact with various molecular targets such as enzymes or receptors, inhibiting or modulating their activity.

  • The presence of the triazole ring can enhance binding affinity and specificity to certain biological targets, contributing to its potential as a pharmacophore.

  • In chemical reactions, the thiazole and triazole rings provide multiple reactive sites, facilitating diverse transformations.

Comparison with Similar Compounds

Comparing 2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone with similar compounds highlights its uniqueness:

  • Benzothiazole Derivatives: : Compounds with similar benzothiazole structures may have comparable reactivity but differ in biological activity based on substituents.

  • Triazole Compounds: : Triazole-based compounds often exhibit significant biological activity due to their ability to form stable interactions with biological targets.

  • Pyrrolidine Containing Molecules: : Pyrrolidine rings are common in many biologically active molecules, and their presence can influence the pharmacokinetic properties.

Similar Compounds

  • 2-(benzo[d]thiazol-2-ylthio)ethanol

  • 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

  • 1-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-2-one

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS2/c27-20(14-28-21-22-17-8-4-5-9-19(17)29-21)25-11-10-16(12-25)26-13-18(23-24-26)15-6-2-1-3-7-15/h1-9,13,16H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIJUOWJBSYASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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